Culpin
Overview
Description
“Culpin” is a term that appears to have multiple contexts. It is a surname and may refer to several individuals . In the context of chemistry, “Culpin” is a compound with the molecular formula C16H18O2 . It has been mentioned in the context of natural product synthesis .
Synthesis Analysis
The synthesis of Culpin has been described in a study that developed a method for converting tert-butyl benzoates or tert-butyl 1-naphthoates into derivatives having a substituted alkyl group in a 1,4-relationship to an alkyl, aryl, alkenyl or alkynyl group . The method was successfully applied to the synthesis of the antimicrobial fungal metabolite Culpin .
Molecular Structure Analysis
The molecular structure of Culpin is represented by the formula C16H18O2 . The exact mass of Culpin is 242.130679813 g/mol and its monoisotopic mass is also 242.130679813 g/mol .
Scientific Research Applications
- Culpin, a Novel Hydroquinone Antibiotic of Fungal Origin
- Abstract : This study describes "Culpin," a novel antibiotic discovered during a screening for new antifungal agents. It is produced by a species of Preussia isolated from a soil sample in Culpeper, Virginia. The paper details the taxonomy of the producing organism, as well as the production, isolation, physicochemical properties, and structure elucidation of Culpin.
- Authors : J. H. Johnson, E. Meyers, J. O'sullivan, D. Phillipson, G. Robinson, W. Trejo, J. S. Wells.
- Year : 1989.
- Journal : The Journal of Antibiotics.
- Details : Culpin, a novel hydroquinone antibiotic of fungal origin.
Safety And Hazards
The safety data sheet for Culpin suggests handling it in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . It also advises against the formation of dust and aerosols and recommends using non-sparking tools to prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
2-(3-methylbut-2-enyl)-5-(3-methylbut-3-en-1-ynyl)benzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-11(2)5-7-13-9-16(18)14(10-15(13)17)8-6-12(3)4/h6,9-10,17-18H,1,8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYWKFZKRYCUMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)C#CC(=C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154711 | |
Record name | Culpin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Culpin | |
CAS RN |
125213-21-0 | |
Record name | Culpin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125213210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Culpin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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